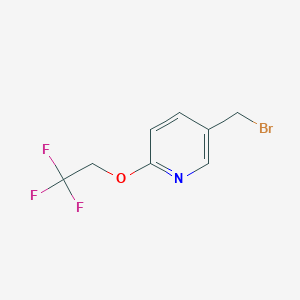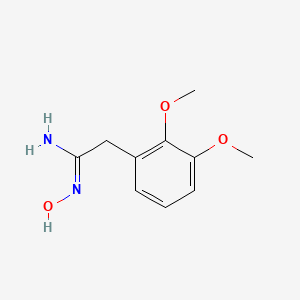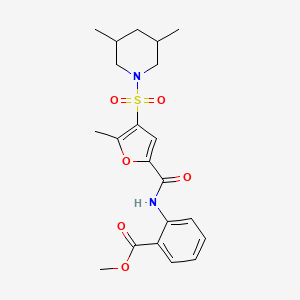
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo reduction reactions. The compound could also participate in reactions involving the carboxamide group or the methyl ester group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting point and boiling point would depend on factors like its molecular weight and the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with structures similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives carrying the sulfonamide moiety have shown promising antibacterial and antifungal activities. These compounds were tested against various strains of bacteria and fungi, demonstrating higher activity in some cases compared to reference drugs. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Chemical Synthesis and Reactivity
Research into the chemical synthesis and reactivity of similar compounds has led to the discovery of new reaction pathways and the development of novel molecules. For example, the cyclization of certain benzoate derivatives in the presence of bases has been explored, revealing specific product formations regardless of the base strength used (Ukrainets et al., 2014).
Enzymatic and Catalytic Studies
Compounds with similar structural features have been used to study enzymatic and catalytic processes. Research on the metal-ion-catalyzed deacylation of related compounds provides insights into the cooperative catalysis by metal ions and the benzoyl carboxyl group, highlighting their roles in nucleophilic attacks and general acid catalysis (Suh et al., 1992).
Pharmacological Potential
Some studies focus on the metabolic fate of synthetic cannabinoid receptor agonists containing sulfamoyl benzoate or benzamide core structures. These investigations aim to identify phase I and II metabolites, contributing to the development of analytical targets for toxicological screenings. Such research underscores the importance of understanding the metabolic pathways and pharmacokinetic profiles of these compounds (Richter et al., 2022).
Eigenschaften
IUPAC Name |
methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonyl-5-methylfuran-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-13-9-14(2)12-23(11-13)30(26,27)19-10-18(29-15(19)3)20(24)22-17-8-6-5-7-16(17)21(25)28-4/h5-8,10,13-14H,9,11-12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRFHZSLXYMMKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5-methylfuran-2-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

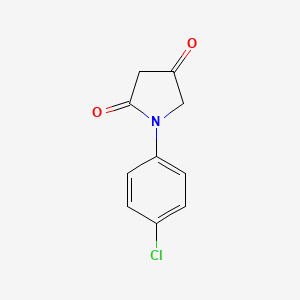
![N-1,3-benzodioxol-5-yl-2-[5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2471755.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2471756.png)

![[(2-bromophenyl)methyl][2-(1H-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2471761.png)
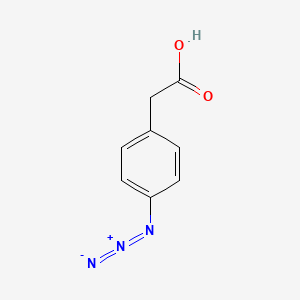
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2471763.png)
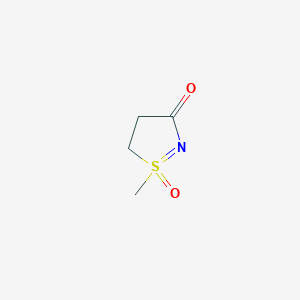
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2471768.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide](/img/structure/B2471769.png)
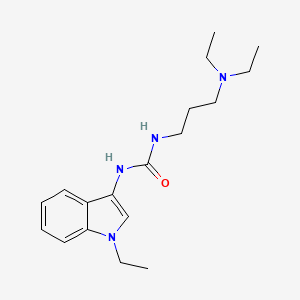
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)
